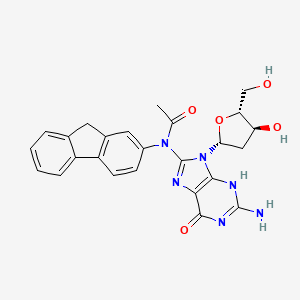

Acetylaminofluorene-dG

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetylaminofluorene-dG is a carcinogenic adduct which covalently binds DNA bases and promotes mutagenesis near the adduct site.

Applications De Recherche Scientifique

Mechanisms of DNA Damage and Repair

DNA Adduct Formation:

AAF-dG is formed when AAF interacts with DNA, primarily binding to the C8 position of guanine. This adduct can disrupt normal DNA functions, leading to mutations during replication. Studies have shown that AAF-dG induces significant structural distortions in the DNA helix, which can block transcriptional elongation and lead to frameshift mutations .

Table 1: Characteristics of AAF-dG Adducts

| Property | Description |

|---|---|

| Major Binding Site | C8 position of guanine |

| Mutation Type | Primarily frameshift mutations |

| Structural Impact | Causes helical distortion |

| Repair Mechanisms Involved | Nucleotide excision repair (NER) |

Translesion Synthesis

Translesion synthesis (TLS) is a critical mechanism by which cells bypass DNA lesions during replication. Research has indicated that the yeast Rev1 protein enhances the activity of DNA polymerase ζ (Polζ) in bypassing AAF-dG adducts. This synergistic effect allows for nucleotide insertion opposite the lesion, demonstrating a cellular strategy to cope with DNA damage .

Case Study: Rev1 and Polζ Interaction

- Objective: To understand how Rev1 stimulates Polζ activity on AAF-dG.

- Findings: Deletion of specific regions in Rev1 abolished its stimulatory effects, indicating that structural interactions are crucial for effective TLS .

DNA Repair Studies

AAF-dG has been employed as a model compound to study the mechanisms of DNA repair. Its incorporation into oligonucleotides allows researchers to investigate how different repair pathways recognize and process these lesions.

Table 2: Comparison of Repair Pathways for AAF-dG

| Repair Pathway | Mechanism | Efficiency |

|---|---|---|

| Nucleotide Excision Repair | Removes damaged bases and replaces them | High |

| Base Excision Repair | Targets small base modifications | Moderate |

| Translesion Synthesis | Bypasses lesions during replication | Variable |

Experimental Techniques for Studying AAF-dG

Oligonucleotide Synthesis:

Recent advancements have allowed for the efficient incorporation of AAF-dG into oligonucleotides using modified solid-phase synthesis protocols. These techniques enable detailed studies on the biological effects of this adduct and its interaction with various DNA polymerases .

Case Study: Ultra-Mild Synthesis Protocol

- Objective: To develop a method for incorporating dG-AAF into oligonucleotides.

- Methodology: Utilized improved deprotection conditions to maintain the integrity of the acetyl group during synthesis.

- Outcome: Successfully synthesized oligonucleotides containing dG-AAF, facilitating further research on mutagenesis .

Biological Implications

The study of AAF-dG is essential in understanding environmental carcinogens' role in mutagenesis and cancer development. By elucidating how this adduct affects DNA function and repair, researchers can better assess risks associated with exposure to similar compounds.

this compound serves as a vital tool in molecular biology and cancer research, providing insights into DNA damage mechanisms, repair processes, and mutagenesis. Continued research utilizing this compound will enhance our understanding of carcinogenic processes and potential therapeutic interventions.

Propriétés

Numéro CAS |

37819-60-6 |

|---|---|

Formule moléculaire |

C25H24N6O5 |

Poids moléculaire |

488.5 g/mol |

Nom IUPAC |

N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C25H24N6O5/c1-12(33)30(15-6-7-17-14(9-15)8-13-4-2-3-5-16(13)17)25-27-21-22(28-24(26)29-23(21)35)31(25)20-10-18(34)19(11-32)36-20/h2-7,9,18-20,32,34H,8,10-11H2,1H3,(H3,26,28,29,35)/t18-,19+,20+/m0/s1 |

Clé InChI |

QHNMSPBQWLPAMP-XUVXKRRUSA-N |

SMILES |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |

SMILES isomérique |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)NC(=NC5=O)N |

SMILES canonique |

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)CO)O)NC(=NC5=O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acetylaminofluorene-dG; dG-8-AAF; 8-AAF-dG; 8 AAF-dG; 8-AAF dG |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.